molecular formula C30H48O6 B192143 Polygalacic acid CAS No. 22338-71-2

Polygalacic acid

Numéro de catalogue: B192143
Numéro CAS: 22338-71-2
Poids moléculaire: 504.7 g/mol
Clé InChI: KGGGRGBDMBZXKF-KZMOAHQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Polygalacic acid (CAS 22338-71-2) is a triterpenoid compound derived from the root of Polygala tenuifolia Willd. , a plant used in Traditional Chinese Medicine . This compound is of significant interest in neurological disease research, particularly for investigating potential therapeutic pathways for Alzheimer's disease (AD) and other cognitive impairments. Research indicates that polygalacic acid exhibits a multi-target mechanism of action. It has been shown to alleviate memory deficits in experimental models by facilitating central cholinergic activity, through the inhibition of acetylcholinesterase (AChE) and the elevation of acetylcholine and choline acetyltransferase (ChAT) levels in the brain . Furthermore, a key area of investigation is its potent anti-inflammatory effect. Recent studies demonstrate that polygalacic acid can attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway . By activating PPARγ, it suppresses neuroinflammation driven by activated microglia, the resident immune cells of the brain, thereby reducing neuronal apoptosis and protecting against synaptic dysfunction . These properties make it a valuable candidate for research into neurodegenerative disorders where cholinergic dysfunction and chronic neuroinflammation are hallmark features. The product is supplied for laboratory research purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Propriétés

IUPAC Name

(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGRGBDMBZXKF-KZMOAHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944988
Record name 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22338-71-2
Record name Polygalacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Solvent Selection and Reflux Extraction

Initial extraction of polygalacic acid from Polygala roots involves methanol reflux, leveraging methanol’s polarity to dissolve saponins effectively. Empirical studies demonstrate that methanol concentrations between 70% and 95% (v/v) optimize extraction efficiency. For instance, a 95% methanol solution extracts 35% polygalacic acid from raw material, whereas 70% methanol yields 32% under identical conditions. Elevated methanol concentrations enhance solubility of non-polar triterpenoids but risk co-extracting undesired lipids, necessitating subsequent purification steps.

Filtration and Solvent Recovery

Post-extraction, the mixture is filtered to remove particulate matter, and methanol is recovered via vacuum distillation. This step reduces solvent waste and concentrates the extract, facilitating downstream hydrolysis.

Hydrolysis Optimization

Acid-Catalyzed Hydrolysis

Crude extracts undergo hydrolysis with hydrochloric acid (HCl) to cleave glycosidic bonds, liberating polygalacic acid from polysaccharide conjugates. Hydrolysis parameters critically influence yield:

  • HCl Concentration : 10–30% (v/v) HCl solutions are optimal. Higher concentrations (30%) accelerate reaction rates but may degrade heat-sensitive compounds.

  • Temperature and Duration : Heating at 80–100°C for 2–4 hours achieves complete hydrolysis. Prolonged exposure (>4 hours) at 100°C reduces yield by 15–20% due to thermal decomposition.

Table 1: Hydrolysis Conditions and Outcomes

ParameterEmbodiment 1Embodiment 2Embodiment 3
HCl Concentration30%20%10%
Temperature (°C)9010080
Duration (hours)423
Polygalacic Acid Yield32%34%35%

Modern Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Hydrolyzed extracts are purified via preparative HPLC using octadecyl-bonded silica gel columns (4.6 × 250 mm, 5 µm). The mobile phase—tetrahydrofuran (THF), water, and acetic acid (50:50:1, v/v)—resolves polygalacic acid from tenuigenin and other impurities. THF’s low viscosity improves chromatographic resolution, while acetic acid suppresses peak tailing.

Table 2: Chromatographic Parameters

Column TypeMobile Phase Ratio (THF:Water:Acetic Acid)Flow Rate (mL/min)Retention Time (min)
C18 bonded silica50:50:11.012.3

Crystallization and Drying

Eluted fractions containing polygalacic acid are pooled, concentrated under reduced pressure, and crystallized at 4°C. Freeze-drying the precipitate yields a white crystalline powder with >98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Yield and Purity Analysis

Quantitative Assessment

Post-purification yields range from 32% to 35%, dependent on extraction and hydrolysis conditions. Purity is assessed via analytical HPLC with UV detection at 210 nm, where polygalacic acid exhibits a distinct absorbance maxima.

Comparative Efficiency

Traditional methods using ethanol or acetone extraction yield <25% polygalacic acid due to incomplete solubility of saponins. In contrast, the integrated methanol-HCl-HPLC approach improves yield by 40% while reducing processing time from 72 to 24 hours .

Applications De Recherche Scientifique

Neuroprotective Properties

Cognitive Impairment and Alzheimer's Disease
Recent studies have demonstrated that polygalacic acid exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that polygalacic acid can attenuate cognitive deficits by regulating inflammation through the PPARγ/NF-κB signaling pathway. In vitro studies showed that polygalacic acid reduces the production of inflammatory cytokines and decreases neuronal apoptosis in microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: In Vivo Effects
In an experimental model of Alzheimer's disease using Aβ42 oligomer-induced mice, polygalacic acid administration resulted in significant improvements in cognitive function and reduced levels of inflammatory markers. This suggests that polygalacic acid may serve as a valuable candidate for future drug development aimed at treating Alzheimer's disease .

Anti-Inflammatory Applications

Mechanism of Action
Polygalacic acid has been investigated for its anti-inflammatory properties, particularly in conditions such as osteoarthritis. Studies indicate that it modulates inflammatory pathways and reduces the expression of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory disorders .

Case Study: Osteoarthritis
In an experimental setup, polygalacic acid was shown to reduce inflammation markers in animal models of osteoarthritis. The compound's ability to inhibit inflammatory responses suggests its potential utility in treating chronic inflammatory diseases .

Drug Delivery Systems

Biocompatibility and Drug Carrier Potential
Polygalacic acid's biocompatibility and biodegradability make it an attractive candidate for drug delivery applications. Its properties allow it to serve as a carrier for various therapeutic agents, enhancing their efficacy and bioavailability.

Research Findings
Studies have explored the use of polygalacic acid in developing nanocomplexes for targeted drug delivery. For instance, researchers have designed polymeric nanoparticles that utilize polygalacic acid to improve the delivery of chemotherapeutic agents, demonstrating enhanced therapeutic outcomes in cancer models .

Summary of Applications

Application Area Mechanism/Effect Research Findings
NeuroprotectionAttenuates cognitive deficits; reduces inflammationSignificant cognitive improvement in AD models; inhibition of neuronal apoptosis
Anti-inflammatoryModulates inflammatory pathwaysReduced inflammation markers in osteoarthritis models
Drug deliveryEnhances bioavailability and efficacy of drugsImproved delivery systems using polygalacic acid as a carrier

Comparaison Avec Des Composés Similaires

Key Differences :

  • PA has four hydroxyl groups vs. three in ursolic/oleanolic acids.
  • Platycodigenin has an additional 24-OH group compared to PA .
  • Saikosaponin A is glycosylated, unlike non-glycosylated PA .

Functional and Enzymatic Activity Comparison

Enzymatic Conversion and Biotransformation

PA derivatives undergo deglycosylation by enzymes like Cytolase PCL5 and pectinase:

  • Cytolase PCL5 converts polygalacic acid D3 into deapiose-xylosylated PA (retention time: 15.2 min) .
  • Pectinase from Aspergillus aculeatus hydrolyzes polygalacin D3 (1 mg/mL) into 3-O-β-D-glucopyranosyl PA (0.43 mg/mL yield) .

Comparison :

  • Platycodin D (a platycodigenin derivative) shows similar enzymatic pathways but higher conversion rates due to simpler glycosylation .

Inhibition of Na+/K+-ATPase

PA exhibits weak inhibition (IC₅₀ > 100 µM) compared to ursolic acid (IC₅₀ = 18 µM) and oleanolic acid (IC₅₀ = 22 µM) .

Autophagy Induction

Unlike onjisaponin B (a PA analog from Polygala tenuifolia), PA lacks autophagy-inducing activity in PC-12 cells .

Pharmacological Effects and Mechanisms

Compound Neuroprotection Anti-Inflammatory Osteoarthritis Targets References
Polygalacic acid ↑ ACh levels (hippocampus), ↓ AChE ↓ PPARγ/NF-κB, IL-1β ↓ MMPs, Wnt/β-catenin
Ursolic acid Limited evidence ↓ COX-2, TNF-α ↓ Cartilage degradation
Platycodigenin Not studied ↓ NF-κB in bronchitis models Not reported
Saikosaponin A Neuroprotection via anti-apoptosis ↓ TLR4/MyD88 pathway Not reported

Key Findings :

  • PA uniquely enhances cholinergic signaling , critical for Alzheimer’s models .
  • In osteoarthritis, PA outperforms ursolic acid by targeting MAPK and Wnt pathways .

Natural Occurrence and Processing Effects

  • Content Variability : PA levels in Polygala tenuifolia roots range from 0.11% to 11.55% , depending on plant part (buds vs. stems) .
  • Processing Impact : Honey-processing reduces PA content by ~30% compared to crude extracts, likely due to thermal degradation .

Comparison :

  • Oleanolic acid remains stable under similar processing, highlighting PA’s sensitivity .

Activité Biologique

Polygalacic acid (PA), a bioactive compound derived from the traditional Chinese medicinal plant Polygala tenuifolia, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of PA based on recent research.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of polygalacic acid, particularly in models of Alzheimer's disease (AD).

  • Anti-inflammatory Activity : PA has been shown to attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway. In a study involving Aβ42 oligomer-induced AD mice, PA administration resulted in decreased levels of inflammatory cytokines and reduced neuronal apoptosis in N2a cells .
  • Cognitive Improvement : Behavioral tests indicated that PA significantly improved cognitive function in treated mice compared to control groups. The treatment involved administering PA at doses of 6 mg/kg/day and 12 mg/kg/day over three weeks, with assessments conducted through various cognitive tests .

Table 1: Summary of Neuroprotective Effects of Polygalacic Acid

Study TypeModel UsedKey Findings
In VivoAβ42-induced AD miceImproved cognitive function; reduced inflammatory markers
In VitroN2a neuronal cellsDecreased apoptosis; reduced cytokine production
Mechanistic StudyNetwork pharmacology analysisTargeted PPARγ pathway; inhibition of NF-κB signaling

2. Anti-inflammatory Properties

Polygalacic acid exhibits significant anti-inflammatory effects, which are crucial for its therapeutic potential in various diseases.

Research Findings

  • Microglial Activation : PA reduces the activation of microglia and subsequent release of pro-inflammatory mediators. This was demonstrated using a co-culture system where microglia were stimulated with Aβ42 oligomers .
  • Cytokine Production : The compound effectively decreased the production of inflammatory cytokines in both in vivo and in vitro studies, suggesting its role as a modulator of neuroinflammation.

3. Antimicrobial Activity

Polygalacic acid also displays antimicrobial properties against various pathogens, making it a candidate for developing alternative antimicrobial agents.

Case Studies

  • Fungal Inhibition : In a study assessing the antifungal activity of PA against Candida albicans, it was found to inhibit growth significantly at specific concentrations . The effectiveness was measured by comparing the inhibition zones against standard antifungal agents.
  • Bacterial Activity : PA demonstrated inhibitory effects against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy of Polygalacic Acid

PathogenInhibition Zone (mm)Concentration (µg/mL)
Candida albicans13.50 ± 0.71Varies
Staphylococcus epidermidis9.00 ± 1.41Varies
Klebsiella pneumoniae9.50 ± 0.71Varies

4. Conclusion and Future Directions

Polygalacic acid emerges as a promising bioactive compound with multifaceted biological activities, particularly in neuroprotection and antimicrobial action. Its ability to modulate inflammation and protect neuronal cells suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Continued research into its mechanisms and broader applications could pave the way for new therapeutic strategies.

Future studies should focus on:

  • Clinical Trials : Evaluating the efficacy and safety of polygalacic acid in human subjects.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its biological activities.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effects.

Q & A

Q. How do researchers address batch-to-batch variability in polygalacic acid production?

  • Methodological Answer : Quality-by-Design (QbD) frameworks optimize extraction parameters (e.g., temperature, pH). Multivariate analysis (PCA or PLS) correlates process variables with output. Accelerated stability studies (ICH guidelines) predict shelf-life .

Data Presentation Guidelines

  • Tabular Data : Include SEM (±) and p-values (ANOVA with post-hoc tests). Example:

    Concentration (μM)DPPH Scavenging (%)Cytotoxicity (% Viability)
    1045.2 ± 2.198.3 ± 1.5
    5078.9 ± 3.4*85.6 ± 2.8*
    *p < 0.05 vs. control .
  • Figures : Label axes with units, use box plots for bioactivity distributions, and annotate chromatograms with retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polygalacic acid
Reactant of Route 2
Polygalacic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.